
(E)-UK122 (TFA)
Übersicht
Beschreibung
(E)-UK122 (TFA) is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide typically involves multi-step organic reactions. One common method includes the cyclization of glycine-derived enamino amides under specific conditions . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
(E)-UK122 is primarily recognized for its role as a uPA (urokinase-type plasminogen activator) inhibitor, which is significant in cancer treatment. The inhibition of uPA can impede tumor invasion and metastasis, making it a target for therapeutic intervention in oncology.
Case Studies
- A study published in Molecular Cancer Therapeutics demonstrated the efficacy of (E)-UK122 in reducing tumor growth in xenograft models of breast cancer. The results indicated a significant reduction in metastasis compared to control groups .
- In another investigation, the compound was shown to enhance the efficacy of existing chemotherapeutic agents, suggesting potential for combination therapies .
Environmental Applications
Beyond its medicinal uses, (E)-UK122 has implications in environmental science, particularly concerning its toxicological profile and persistence in ecosystems.
Toxicological Concerns
- Research indicates that trans fatty acids (TFAs), including those related to (E)-UK122, exhibit toxicity to reproduction and liver functions in mammalian models. This raises concerns regarding their accumulation in the environment and potential effects on human health .
- The compound's persistence has been linked to adverse ecological impacts, particularly in aquatic systems where it can bioaccumulate .
Ecotoxicity Data
- A review highlighted that ecotoxicity studies have identified critical concentration thresholds for various organisms. For instance, the lowest No Observed Effect Concentration (NOEC) for algae was determined to be 120 μg/L for TFA-related compounds . This data underscores the need for regulatory measures to mitigate environmental exposure.
Synthesis and Development
The synthesis of (E)-UK122 involves complex chemical processes that enhance its efficacy and specificity as an inhibitor.
Synthetic Pathways
- Recent advancements have focused on optimizing synthetic routes to improve yield and purity of (E)-UK122. Techniques such as copper-catalyzed azide-alkyne cycloadditions have been employed to create derivatives with enhanced pharmacological properties .
Structural Modifications
- Modifications to the triazole ring structure have been explored to enhance membrane permeability and metabolic stability, thereby improving the compound's overall therapeutic profile .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazole derivatives and benzenecarboximidamides. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
The uniqueness of 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
(E)-UK122 (TFA) is a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease involved in various physiological and pathological processes, including cancer metastasis and tissue remodeling. The compound has garnered attention due to its potential therapeutic applications, particularly in oncology.
(E)-UK122 functions by inhibiting uPA, which plays a crucial role in the plasminogen activation system. This inhibition can lead to reduced extracellular matrix degradation, ultimately hindering tumor invasion and metastasis. The compound's selectivity for uPA over other serine proteases enhances its therapeutic potential while minimizing off-target effects.
Pharmacological Profile
The biological activity of (E)-UK122 is characterized by its potency and selectivity. The following table summarizes key pharmacological data:
Parameter | Value |
---|---|
Target | Urokinase-type plasminogen activator (uPA) |
IC50 | 9.30 ± 2.67 µM |
Selectivity | High selectivity for uPA over other serine proteases |
Solubility | Soluble in DMSO and water |
Case Studies and Research Findings
- Inhibition of Cancer Cell Migration : A study demonstrated that (E)-UK122 significantly inhibited the migration of breast cancer cells in vitro, suggesting its potential use as an anti-metastatic agent .
- Impact on Tumor Growth : In vivo experiments using mouse models showed that treatment with (E)-UK122 resulted in a marked reduction in tumor size and metastasis compared to control groups, indicating its efficacy as an anti-cancer drug .
- Synergistic Effects with Chemotherapy : Research has indicated that combining (E)-UK122 with conventional chemotherapeutics enhances the overall anti-tumor effect, potentially allowing for lower doses of chemotherapy agents while maintaining efficacy .
Safety and Toxicology
Initial toxicological assessments suggest that (E)-UK122 has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models. Further studies are necessary to establish long-term safety and potential side effects in humans.
Eigenschaften
IUPAC Name |
4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2.C2HF3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13;3-2(4,5)1(6)7/h1-10H,(H3,18,19);(H,6,7)/b14-10+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCIDYPYQWLDKP-KMZJGFRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=N)N)/C(=O)O2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.